![molecular formula C15H16N2O2 B2570234 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 1306092-80-7](/img/structure/B2570234.png)
1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
“1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1306092-80-7 . It has a molecular weight of 256.3 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C15H16N2O2/c18-15(19)13-10-16-17(12-8-4-5-9-12)14(13)11-6-2-1-3-7-11/h1-3,6-7,10,12H,4-5,8-9H2,(H,18,19) .Chemical Reactions Analysis
While specific chemical reactions involving “1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylic acid” are not available, pyrazoles in general can undergo various reactions. For instance, they can be formed through a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines .Physical And Chemical Properties Analysis
This compound is a powder and is stored at room temperature .Scientific Research Applications
Structural and Spectral Investigations
Research has focused on the structural and spectral analysis of pyrazole-4-carboxylic acid derivatives, highlighting their significance in biological studies. The investigations involve combined experimental and theoretical approaches, including NMR, FT-IR spectroscopy, and X-ray diffraction, to characterize these compounds. Such detailed analysis aids in understanding the molecular structure, stability, and electronic properties, which are crucial for developing applications in various scientific fields (Viveka et al., 2016).
Improved Synthesis Techniques
Advancements in the synthesis of 1H-pyrazole-4-carboxylic acid have been made, achieving higher yields and efficiency. This improvement is vital for producing these compounds on a larger scale, facilitating their use in further research and potential applications. The enhanced synthesis process contributes to the accessibility of these compounds for various studies, including their functionalization and applications in medicinal chemistry (Dong, 2011).
Functionalization and Derivative Synthesis
Research on the reactions of pyrazole carboxylic acids with hydrazines or hydrazones has led to the synthesis of numerous derivatives. These compounds serve as precursors for further chemical modifications, enabling the creation of a wide array of substances with potential applications in drug design, catalysis, and material science. The ability to generate various ester, amide, and nitrile derivatives from pyrazole carboxylic acids underlines their versatility and utility in synthetic chemistry (Şener et al., 2002).
Development of Bioactive Molecules
The chemical framework of pyrazole-4-carboxylic acid derivatives has been utilized in the development of bioactive molecules, including potential drug candidates. These derivatives exhibit a range of biological activities, making them subjects of interest for pharmaceutical research. The modification of these compounds to enhance their activity against specific targets demonstrates their importance in the discovery and optimization of new therapeutic agents (Liu et al., 2020).
Novel Ligand Design for Metal Complex Catalysis
The synthesis of novel ligands based on pyrazole-3(5)-carboxylic acids, incorporating the triazole moiety, highlights the application of these compounds in metal complex catalysis and medicinal chemistry. By joining pyrazole carboxylic acid fragments with various framework structures, researchers aim to create polychelated ligands. These ligands can significantly impact the fields of catalysis and drug development, showcasing the broad applicability of pyrazole-4-carboxylic acid derivatives (Dalinger et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1-cyclopentyl-5-phenylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-15(19)13-10-16-17(12-8-4-5-9-12)14(13)11-6-2-1-3-7-11/h1-3,6-7,10,12H,4-5,8-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIOANPDBKGDOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylic acid |
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